Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyridine ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of α-aminoalkylnaphthols or phenols under visible light-promoted conditions. This reaction is catalyst-free and utilizes dimethyl sulfoxide (DMSO) as the solvent. The reaction vessel is kept open to allow aerial oxygen to act as the oxidant, and the reaction proceeds at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of sustainable solvents and energy-efficient methods, can be incorporated to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share a similar oxazine ring structure but differ in their substituents and overall molecular framework.
Pyrido[2,3-e][1,3]oxazines: These compounds have a similar fused ring system but differ in the position of the nitrogen atom within the ring.
Uniqueness
Methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate is unique due to its specific stereochemistry and the presence of both methyl and carboxylate groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-6-7(2)16-9-4-8(11(14)15-3)5-12-10(9)13-6/h4-7H,1-3H3,(H,12,13) |
InChI Key |
CQQUUACOHGDPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C(N1)N=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.